Comparative Cellular Potency: CAS 941902-43-8 Matches Epacadostat in Cancer Cell Lines
In cell-based assays, 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea demonstrates potent inhibition of human IDO1, with IC50 values comparable to the clinically evaluated inhibitor epacadostat. Specifically, in IFNγ-stimulated human A375 melanoma cells, the compound achieved an IC50 of 16 nM [1]. In a separate study, epacadostat exhibited an IC50 of approximately 10 nM in IFNγ-stimulated HeLa cells [2]. These data place the compound's cellular potency within the same low nanomolar range as one of the most advanced IDO1 inhibitors in clinical development.
| Evidence Dimension | Cellular IDO1 inhibitory activity (human cancer cells) |
|---|---|
| Target Compound Data | IC50 = 16 nM (A375 melanoma cells) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC50 ≈ 10 nM (HeLa cells) |
| Quantified Difference | Target compound is within ~1.6-fold of epacadostat's potency in analogous human cellular assays. |
| Conditions | Target: IFNγ-stimulated A375 cells, 48 hr HPLC analysis. Comparator: IFNγ-stimulated HeLa cells, 24 hr LC-MS/MS analysis. |
Why This Matters
For researchers seeking an IDO1 inhibitor tool compound, this data indicates that the target compound provides a cellular potency in the same low-nanomolar range as epacadostat, a clinical benchmark, without requiring access to proprietary clinical candidates.
- [1] BindingDB. BDBM50514753. Inhibition of IDO1 in IFNgamma-stimulated human A375 cells measured after 48 hrs by HPLC. View Source
- [2] Yue, E. W., et al. (2009). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. View Source
